Benzamide vs. Acetamide N-Acyl Substituent
The target compound (CAS 518319-19-2) carries a benzamide N‑acyl substituent, whereas the closest commercially catalogued congener (CAS 518319-22-7) bears an acetamide group. This substitution increases the molecular weight by ~62 Da (451.47 vs. 389.40) and raises the calculated logP by approximately 1.5 log units, expanding the hydrophobic surface available for protein binding . In the MurC benzofuran acyl‑sulfonamide series, replacement of the benzamide moiety with smaller acyl groups reduced enzyme inhibition from IC50 ≈ 2 µM to undetectable levels, consistent with the benzamide occupying a distinct, hydrophobic sub‑pocket [1].
| Evidence Dimension | Molecular weight and N‑acyl group identity |
|---|---|
| Target Compound Data | MW 451.47 g/mol; benzamide N‑acyl group |
| Comparator Or Baseline | CAS 518319-22-7 (N‑(4‑fluorophenyl)sulfonylacetamide analog): MW 389.40 g/mol; acetamide N‑acyl group |
| Quantified Difference | MW increase of 62.07 g/mol (~16% larger); benzamide confers additional aromatic ring and hydrogen‑bond acceptor |
| Conditions | Calculated/structural comparison based on CAS registry data |
Why This Matters
The benzamide group provides a larger, more lipophilic binding surface that may engage hydrophobic pockets absent in the acetamide analog, potentially translating into higher target affinity and selectivity.
- [1] Ehmann, D. E. et al. Biochemical Characterization of an Inhibitor of Escherichia coli MurC. Biochim. Biophys. Acta 2004, 1698 (2), 167–174. View Source
